(5Z)-3-propyl-5-[4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxoimidazolidin-4-one
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Overview
Description
(5Z)-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a prop-2-yn-1-yloxy group, a phenyl ring, and an imidazolidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps. One common approach is to start with the preparation of the intermediate (4-(prop-2-yn-1-yloxy)phenyl)methanone, which can be synthesized from 4-hydroxybenzophenone and propargyl bromide . This intermediate is then reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The phenyl ring and other functional groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxygenated derivatives, while substitution reactions could introduce new functional groups to the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
Its ability to interact with specific molecular targets makes it useful in drug discovery and development .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (5Z)-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
Uniqueness
What sets (5Z)-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE apart from similar compounds is its unique combination of functional groups and its imidazolidin-4-one core. This structure provides distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C16H16N2O2S |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(5Z)-3-propyl-5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H16N2O2S/c1-3-9-18-15(19)14(17-16(18)21)11-12-5-7-13(8-6-12)20-10-4-2/h2,5-8,11H,3,9-10H2,1H3,(H,17,21)/b14-11- |
InChI Key |
DKPHLMWOJUWQOU-KAMYIIQDSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC#C)/NC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC=C(C=C2)OCC#C)NC1=S |
Origin of Product |
United States |
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